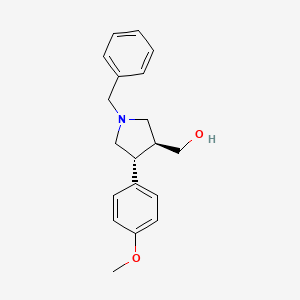
([(3S,4R)1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl)methanol
Descripción general
Descripción
([(3S,4R)1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl)methanol, hereafter referred to as compound A, is a synthetic molecule with a variety of applications in scientific research. It has been used as a substrate for various enzymes, a ligand for binding studies, and a reagent for organic synthesis. It has also been used as a model compound for studying the structure-activity relationships of related compounds.
Aplicaciones Científicas De Investigación
Structural Chemistry and Crystallography :
- Triprolidinium dichloranilate–chloranilic acid–methanol–water compound, with pyrrolidine and pyridine groups, has been studied for its crystal structure and intermolecular interactions. This research contributes to the understanding of molecular arrangements and interactions in such compounds (Dayananda et al., 2012).
Synthesis and Chemical Properties :
- Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones shows potential applications in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Studies on the preparation of diastereomeric derivatives of 3-phosphanylpyrrolidine and their palladium(II) complexes for asymmetric Grignard cross-coupling reaction have been conducted, demonstrating applications in enantioselective catalysis (Nagel & Nedden, 1997).
Catalysis and Reactions :
- A study on the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, an intermediate for various bioactive molecules, shows its utility in large-scale synthesis and potential applications in pharmaceuticals (Kotian et al., 2005).
- The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure highlights its application in facilitating efficient chemical reactions (Ozcubukcu et al., 2009).
Materials Science and Corrosion Inhibition :
- Research on 1,2,3-Triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic medium has been conducted, showing its potential in corrosion protection applications (Ma et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.
Mode of Action
If it acts similarly to related compounds, it may bind to tubulin and inhibit its polymerization . This could disrupt the formation of microtubules, affecting cell division and structure.
Biochemical Pathways
If it inhibits tubulin polymerization, it could affect the mitotic spindle assembly, leading to cell cycle arrest and apoptosis .
Result of Action
If it inhibits tubulin polymerization, it could lead to cell cycle arrest and apoptosis .
Propiedades
IUPAC Name |
[(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-18-9-7-16(8-10-18)19-13-20(12-17(19)14-21)11-15-5-3-2-4-6-15/h2-10,17,19,21H,11-14H2,1H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNBFHVKVYIDL-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








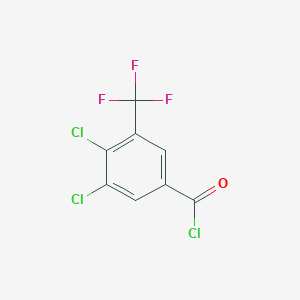


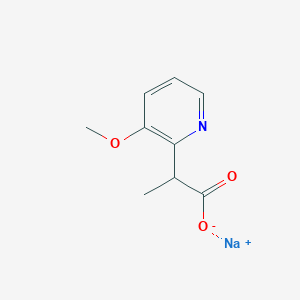
![4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1411343.png)

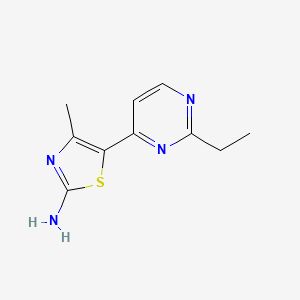
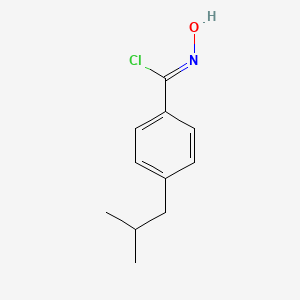
![Ethyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1411347.png)